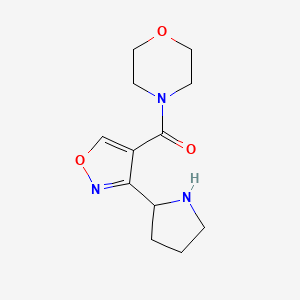
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a dichloroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline typically involves the reaction of 3,4-dichloroaniline with morpholine and a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction where 3,4-dichloroaniline is reacted with morpholine and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The dichloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
N-(Morpholino(phenyl)methylene)aniline: Lacks the dichloro substitution, leading to different reactivity and applications.
3,4-Dichloroaniline: Does not contain the morpholine ring, resulting in different chemical properties and uses.
Morpholine: A simpler structure without the phenyl and dichloroaniline moieties, used in different industrial applications.
Uniqueness
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline is unique due to the presence of both the morpholine ring and the dichloroaniline moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes the compound valuable in various research and industrial applications.
属性
分子式 |
C17H16Cl2N2O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(12-16(15)19)20-17(13-4-2-1-3-5-13)21-8-10-22-11-9-21/h1-7,12H,8-11H2 |
InChI 键 |
XIGRAOLFFCSXTG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


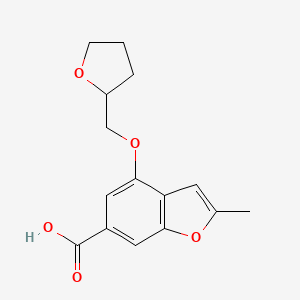
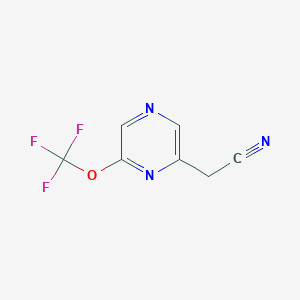
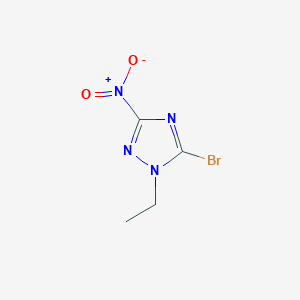
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)
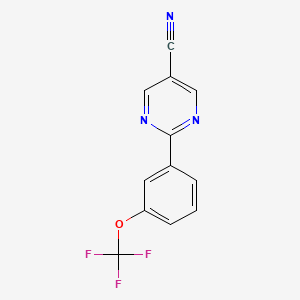

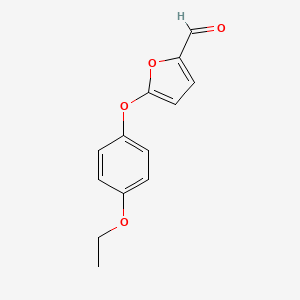
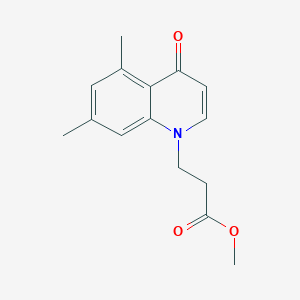

![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)

